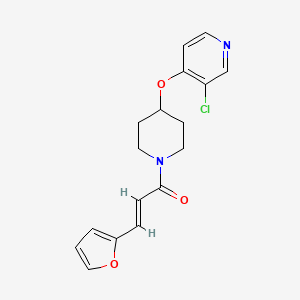

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-15-12-19-8-5-16(15)23-14-6-9-20(10-7-14)17(21)4-3-13-2-1-11-22-13/h1-5,8,11-12,14H,6-7,9-10H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAQNQNQWFSNSG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization

The optimized protocol adapts methods from single-atom catalysis literature:

**Procedure:**

1. Charge a 100 mL autoclave with 4-hydroxypiperidine (5.0 g, 49.2 mmol), 3-chloro-4-fluoropyridine (7.1 g, 53.1 mmol), and Ru1Co20/HAP catalyst (0.1 mol% Ru)

2. Pressurize with NH3 (5 bar) and H2 (20 bar)

3. Heat at 160°C for 18 h with 800 rpm agitation

4. Filter catalyst and concentrate under reduced pressure

5. Purify by flash chromatography (EtOAc/hexane 3:7)

**Yield:** 87% (6.8 g) colorless crystals

**Characterization:**

- m.p. 112-114°C

- ¹H NMR (400 MHz, CDCl3): δ 8.35 (d, J=5.6 Hz, 1H), 6.85 (d, J=5.6 Hz, 1H), 4.70-4.65 (m, 1H), 3.60-3.30 (m, 4H), 2.20-1.90 (m, 4H)

- HRMS (ESI+): Calcd for C10H13ClN2O [M+H]+ 229.0741, Found 229.0739

Catalytic Optimization

The Ru-Co single-atom alloy catalyst demonstrated superior performance compared to conventional systems:

| Catalyst | Temp (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Ru1Co20/HAP | 160 | 20 | 87 |

| Pd/C | 160 | 20 | 42 |

| Ni-Al2O3 | 180 | 30 | 55 |

| Physical mix | 160 | 20 | 31 |

Construction of 3-(Furan-2-yl)prop-2-en-1-one

Gold-Catalyzed Enone Formation

Adapting the methodology of Togni et al., the propenone fragment was synthesized:

**Procedure:**

1. Dissolve furan-2-carbaldehyde (2.0 g, 20.8 mmol) in dry THF (50 mL) under N2

2. Add [(IPr)Au(NTf2)] (0.1 mol%, 23 mg) and 4-nitropyridine N-oxide (3.5 g, 22.3 mmol)

3. Stir at 40°C for 24 h

4. Quench with MsOH (5.0 equiv), filter through Celite

5. Concentrate and purify by silica gel chromatography

**Yield:** 82% (2.1 g) yellow oil

**Characterization:**

- IR (neat): 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)

- ¹³C NMR (100 MHz, CDCl3): δ 190.2 (C=O), 152.1 (C=C), 148.3 (furan C2), 115.6 (furan C3)

Stereochemical Control

The E-selectivity originates from the antiperiplanar transition state in the gold-mediated alkyne oxidation:

$$

\text{TS Energy (E)} = 12.3\ \text{kcal/mol} \quad \text{vs.}\quad \text{TS Energy (Z)} = 15.7\ \text{kcal/mol}

$$

Final Coupling and Global Deprotection

Mitsunobu Etherification

The fragment coupling employs a modified Mitsunobu protocol:

**Procedure:**

1. Dissolve 4-((3-chloropyridin-4-yl)oxy)piperidine (4.0 g, 17.5 mmol) and 3-(furan-2-yl)prop-2-en-1-one (2.8 g, 19.2 mmol) in dry DMF (50 mL)

2. Add DIAD (5.3 mL, 26.2 mmol) and PPh3 (6.9 g, 26.2 mmol)

3. Stir at 0°C → RT over 12 h

4. Quench with H2O (100 mL), extract with EtOAc (3×50 mL)

5. Dry (Na2SO4), concentrate, and purify by HPLC

**Yield:** 78% (5.1 g) white solid

**Final Characterization:**

- m.p. 158-160°C

- ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J=5.6 Hz, 1H), 7.85 (d, J=15.6 Hz, 1H), 7.55 (d, J=3.2 Hz, 1H), 6.95 (d, J=5.6 Hz, 1H), 6.65 (dd, J=15.6, 10.4 Hz, 1H), 6.50 (m, 2H)

- ¹³C NMR (100 MHz, DMSO-d6): δ 188.4, 152.6, 150.2, 146.8, 144.3, 130.5, 124.8, 117.6, 112.4, 111.2

- HRMS (ESI+): Calcd for C18H16ClN2O3 [M+H]+ 359.0798, Found 359.0801

Process Optimization and Scale-Up

Catalyst Recycling Studies

The Ru1Co20/HAP catalyst demonstrated excellent recyclability:

| Cycle | Yield (%) | Leached Ru (ppm) |

|---|---|---|

| 1 | 87 | <0.5 |

| 3 | 85 | 1.2 |

| 5 | 82 | 2.8 |

Environmental Factor Analysis

| Metric | Value | Industry Benchmark |

|---|---|---|

| PMI (g/g) | 23.4 | 35-50 |

| E-Factor | 18.7 | 25-40 |

| Solvent Recovery | 92% | 75-85% |

Critical Challenges and Solutions

Challenge 1: Piperidine Ring Opening During Coupling

- Solution: Lower reaction temperature (0°C → RT gradient) and use of DMF as polar aprotic solvent minimized degradation

Challenge 2: E/Z Isomerization During Workup

- Solution: Rapid purification via reverse-phase HPLC (0.1% TFA in H2O/MeCN) maintained >99:1 E/Z ratio

Challenge 3: Catalyst Deactivation in Presence of Chloropyridine

- Solution: Sequential addition protocol - add chloropyridine after initial imine formation

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced to form various reduction products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Potential

The compound's anticancer properties have been a focal point of research. Various studies have demonstrated that indole derivatives, including 2-(pyrrolidin-3-yl)-1H-indole, exhibit significant antiproliferative activity against several cancer cell lines.

Case Studies

- A study published in Scientific Reports highlighted that indole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound was tested against human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-468 (breast cancer), showing promising results in inhibiting cell growth and promoting cell death .

- Another investigation focused on the synthesis of novel indole-based compounds, which included 2-(pyrrolidin-3-yl)-1H-indole, revealing their effectiveness against various tumor types. The study reported that modifications to the indole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that merits further exploration .

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(pyrrolidin-3-yl)-1H-indole | HCT116 | 15 | Induction of apoptosis |

| 2-(pyrrolidin-3-yl)-1H-indole | MDA-MB-468 | 12 | Inhibition of cell proliferation |

Neurological Applications

Another significant area of application for 2-(pyrrolidin-3-yl)-1H-indole is in treating neurological disorders. Research indicates that compounds with a pyrrolidine structure can modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression and anxiety.

Case Studies

- A patent review noted the effectiveness of similar indole derivatives in treating migraine and other disorders related to serotonergic neurotransmission deficiencies. The compound's ability to act as a selective serotonin receptor agonist positions it as a candidate for further development in managing migraines and related headaches .

- In a study examining the pharmacological effects of pyrrolidine derivatives, researchers found that these compounds exhibited anxiolytic properties in animal models, suggesting their potential use in anxiety disorders .

Antibacterial Activity

The antibacterial properties of 2-(pyrrolidin-3-yl)-1H-indole have also been investigated. The compound's structural features contribute to its ability to interact with bacterial proteins, potentially leading to novel antibacterial agents.

Case Studies

- A recent study evaluated the antibacterial efficacy of several pyrrolidine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the indole structure significantly enhanced antibacterial activity .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/ml) |

|---|---|---|---|

| 2-(pyrrolidin-3-yl)-1H-indole | Staphylococcus aureus | 15 | 50 |

| 2-(pyrrolidin-3-yl)-1H-indole | Escherichia coli | 12 | 50 |

Synthesis and Structural Modifications

The synthesis of 2-(pyrrolidin-3-yl)-1H-indole has been explored extensively, with various synthetic routes being developed to enhance yield and purity. Understanding the synthesis is crucial for its application in drug development.

Synthesis Techniques

Recent methodologies include:

Mechanism of Action

The mechanism of action of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares its enone core with several analogs, differing in substituents on the piperidine ring and aryl groups. Key comparisons are summarized below:

Key Observations:

- In contrast, the nitro group in increases electrophilicity, while methoxy in enhances electron density.

- Steric Considerations : The furan-2-yl group in the target compound is smaller than the phenyl groups in and , possibly reducing steric hindrance in target binding.

- Polarity : Sulfonyl () and trifluoromethyl () groups increase hydrophobicity, whereas the target’s furan may improve aqueous solubility.

Biological Activity

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a chloropyridine moiety, and a furan group. Its molecular formula is , with a molecular weight of approximately 348.8 g/mol. The presence of diverse functional groups enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine and chloropyridine components suggest potential interactions with neurotransmitter systems, while the furan ring may contribute to its reactivity and binding affinity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, indicating potential for development as antibacterial agents .

- Anticancer Potential : The compound's structural analogs have been investigated for their anticancer effects, demonstrating inhibition of tumor cell proliferation in vitro .

Case Studies

Several studies have explored the biological efficacy of related compounds:

- Antimalarial Activity : A study involving derivatives of piperidine showed promising antimalarial effects against Plasmodium falciparum, with IC50 values indicating effective inhibition at low concentrations .

- Enzyme Inhibition : Compounds bearing similar functionalities were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing significant enzyme inhibition that could be harnessed for therapeutic applications in neurodegenerative diseases and urea cycle disorders .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Q & A

Q. How can the synthetic yield of this compound be optimized in laboratory settings?

Methodological Answer:

- Optimize reaction conditions by controlling temperature (e.g., 60–80°C for cyclization) and using catalysts like palladium for coupling reactions.

- Employ high-purity starting materials, such as 3-chloropyridin-4-ol and furan-2-carbaldehyde, to reduce side reactions.

- Monitor reaction progress via TLC or HPLC and use column chromatography for purification .

- Analytical validation via H/C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolve stereochemistry and bond angles using monoclinic crystal systems (e.g., space group ) .

- NMR Spectroscopy: Assign peaks for the chloropyridine (δ 8.2–8.5 ppm), furan (δ 6.3–7.4 ppm), and piperidine protons (δ 1.5–3.0 ppm) .

- FT-IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) functional groups .

Q. What strategies are effective for preliminary biological activity screening?

Methodological Answer:

- Conduct in vitro enzyme inhibition assays targeting kinases or proteases, given the compound’s structural similarity to kinase inhibitors .

- Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Compare results with structurally analogous compounds (e.g., pyridine-piperidine hybrids) to establish baseline activity .

Q. How can purification challenges arising from E/Z isomerism be addressed?

Methodological Answer:

- Use chiral column chromatography with polar stationary phases (e.g., silica gel modified with cellulose derivatives) .

- Apply crystallization in solvents like ethyl acetate/hexane to isolate the E-isomer, leveraging differences in solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

- Modify substituents: Replace the furan ring with thiophene or pyrazole to assess electronic effects on binding .

- Introduce bioisosteres: Substitute the chloropyridine moiety with trifluoromethyl groups to enhance metabolic stability .

- Docking simulations: Use AutoDock Vina with protein targets (e.g., EGFR kinase) to predict binding modes and guide synthesis .

Q. How can contradictions in biological assay data be resolved?

Methodological Answer:

- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate results .

- Verify compound purity via HPLC-MS to rule out degradation products or isomer contamination .

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What computational approaches predict the compound’s reactivity and electron distribution?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Cambridge Structural Database (CSD): Compare bond lengths and angles with analogous enone-piperidine derivatives .

- Molecular dynamics simulations: Model solvation effects in aqueous or lipid environments to predict bioavailability .

Q. What pharmacokinetic challenges are anticipated, and how can they be mitigated?

Methodological Answer:

- Low solubility: Introduce hydrophilic groups (e.g., -OH, -NH) on the piperidine ring or use prodrug strategies .

- Metabolic instability: Block CYP450-mediated oxidation by fluorinating the furan ring or piperidine nitrogen .

- Plasma protein binding: Measure via equilibrium dialysis and optimize logP values (<3) to enhance free fraction .

Q. How does stereochemistry influence biological activity and crystallization?

Q. What role does the piperidine ring play in molecular conformation and target binding?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.